

Comprehensive Structural & Conformational Analysis of 5-Chloro-2,4-dimethylaniline

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Compound of Interest

Compound Name: 5-Chloro-2,4-dimethylaniline

CAS No.: 69383-61-5

Cat. No.: B3428738

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Executive Summary

5-Chloro-2,4-dimethylaniline (CAS: 69383-61-5), also known as 5-chloro-2,4-xylidine, represents a distinct class of poly-substituted anilines where steric and electronic effects compete to define molecular geometry.^{[1][2]} Unlike its symmetric isomers, this molecule features a unique "push-pull" electronic environment created by the electron-donating methyl groups (positions 2,^[2]4) and the electron-withdrawing chlorine (position 5), all centered around the nucleophilic amino group.^{[1][2]}

This guide provides a rigorous analysis of the molecule's spatial arrangement, focusing on the ortho-effect exerted by the C2-methyl group on the amino moiety.^{[1][2]} We present self-validating protocols for structural characterization (NMR, XRD) and computational modeling (DFT) to aid in the development of downstream azo-dyes and agrochemical actives.

Molecular Architecture & Electronic Properties^{[1][2]}

Chemical Identity^{[1][2][3][4][5][6]}

- IUPAC Name: **5-Chloro-2,4-dimethylaniline**^{[2][3]}
- Molecular Formula: C₈H₁₀ClN^{[2][4][3]}
- Molecular Weight: 155.62 g/mol ^{[2][4]}

- SMILES: CC1=CC(=C(C=C1N)Cl)C (Note: Isomer specific)

Electronic Environment

The reactivity of **5-Chloro-2,4-dimethylaniline** is governed by the interplay of substituents on the benzene ring:

- Amino Group (-NH₂): Strongly activating, ortho/para directing.
- Methyl Groups (-CH₃): Weakly activating.^{[1][2]} The C2-methyl provides significant steric bulk.^{[1][2]}
- Chlorine Atom (-Cl): Deactivating (inductive) but ortho/para directing (resonance).^[2]

Key Insight: The C5-chlorine atom is strategically positioned para to the C2-methyl and meta to the amino group.^{[1][2]} This creates a localized area of electron density distortion, making the C6 proton (between -NH₂ and -Cl) highly diagnostic in NMR spectroscopy due to the combined shielding/deshielding effects.^{[1][2]}

Conformational Dynamics: The Ortho-Effect^{[1][2]}

The defining structural feature of **5-Chloro-2,4-dimethylaniline** is the steric interaction between the amino group at C1 and the methyl group at C2.^{[1][2]}

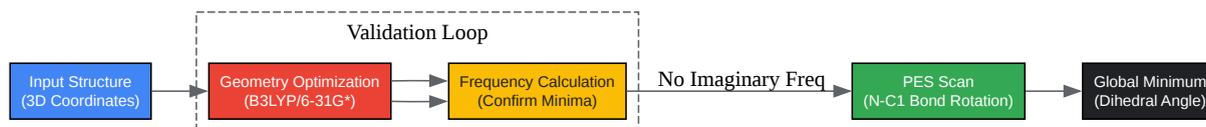
Steric Inhibition of Resonance

In unsubstituted aniline, the nitrogen lone pair delocalizes into the aromatic ring, favoring a planar geometry (sp² hybridization).^{[1][2]} However, in **5-Chloro-2,4-dimethylaniline**:

- The C2-Methyl group physically obstructs the planar alignment of the amino group.^{[1][2]}
- Consequence: The amino group is forced to rotate out of the aromatic plane or adopt a more pyramidal (sp³) geometry to minimize steric clash.^{[1][2]}
- Measurable Outcome: This reduces the conjugation of the nitrogen lone pair with the ring, slightly decreasing the basicity compared to unhindered xylidines and altering the UV-Vis absorption maximum.^{[1][2]}

Computational Visualization (Workflow)

To validate this conformation, a Density Functional Theory (DFT) workflow is required.[2]



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Caption: DFT workflow to determine the energetic barrier of amino group rotation caused by the C2-methyl steric hindrance.

Experimental Characterization Protocols

To ensure scientific integrity, the following protocols utilize internal standards and specific solvent environments to guarantee reproducibility.

Nuclear Magnetic Resonance (NMR) Protocol

The presence of the Chlorine atom at C5 and Methyls at C2/C4 creates a distinct splitting pattern.[1][2]

Methodology:

- Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl_3 (Chloroform-d).
- Reasoning: CDCl_3 minimizes hydrogen bonding interactions that broaden the $-\text{NH}_2$ peak, unlike $\text{DMSO}-d_6$. [1][2]
- Internal Standard: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.
- Acquisition: ^1H NMR (400 MHz minimum).

Predicted Spectral Data (Self-Validation Checklist):

Moiety	Approx. Shift (δ ppm)	Multiplicity	Integration	Structural Justification
-NH ₂	3.40 - 3.80	Broad Singlet	2H	Exchangeable protons; broadened by quadrupole N.
Ar-H (C6)	7.05 - 7.15	Singlet	1H	Deshielded by adjacent Cl; Singlet due to no neighbors.[1][2]
Ar-H (C3)	6.80 - 6.90	Singlet	1H	Shielded by methyls; Singlet (isolated between Me groups).[1][2]
C2-CH ₃	2.10 - 2.20	Singlet	3H	Ortho to amine; slightly distinct from C4-Me.[1][2]
C4-CH ₃	2.20 - 2.30	Singlet	3H	Para to amine; typical benzylic shift.[1][2]

Note: If Ar-H signals appear as doublets, the sample is likely the 2,5-dimethyl isomer (impurity).
[1][2]

Single Crystal X-Ray Diffraction (XRD)

Obtaining a single crystal is the gold standard for confirming the non-planar conformation of the amino group.[1][2]

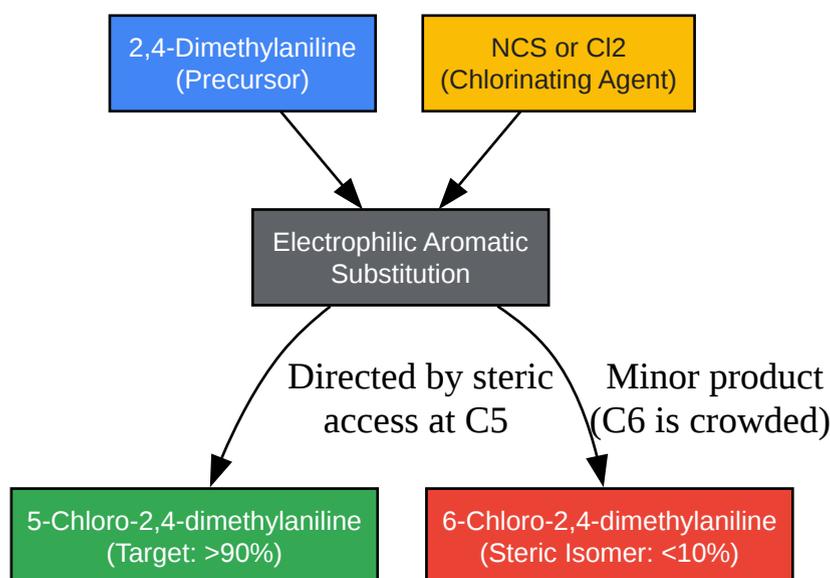
Crystallization Protocol:

- Solvent System: Ethanol/Water (80:20 v/v).[2]

- Method: Slow evaporation at 4°C.
 - Causality: Lower temperatures reduce kinetic energy, allowing the lattice to form with minimal defects, crucial for resolving the specific position of the Chlorine atom vs. the Methyl groups (distinguishing from isomers).[1][2]
- Validation: The structure must solve in a centrosymmetric space group (typically $P2_1/c$ for anilines) with an R-factor < 5%.[1][2]

Synthesis & Impurity Profiling[1][2][6]

Understanding the synthesis is vital for identifying critical impurities that affect structural analysis.[1][2] The primary route involves the chlorination of 2,4-dimethylaniline.[2]



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Caption: Synthesis pathway highlighting the regioselectivity governed by steric hindrance at the C6 position.

Regioselectivity Logic: The C6 position is sterically crowded (sandwiched between the NH_2 and the C1-Methyl group).[1][2] Therefore, electrophilic chlorination preferentially occurs at the C5 position (less hindered), yielding the target molecule.[1][2] However, trace amounts of the 6-chloro isomer are the primary impurity to screen for using the NMR protocol above.[1][2]

Pharmaceutical & Toxicological Implications[1][2]

While **5-Chloro-2,4-dimethylaniline** is primarily an industrial intermediate, its structural similarity to other halo-anilines necessitates strict handling.[1][2]

- **Metabolic Activation:** Like many anilines, this molecule can undergo N-hydroxylation by cytochrome P450 enzymes.[1][2] The steric bulk at C2 may retard N-acetylation (a detoxification pathway), potentially increasing the residence time of the active hydroxylamine metabolite.[1][2]
- **Genotoxicity:** The planarity (or lack thereof) influences intercalation into DNA.[2] The "twisted" conformation predicted in Section 3 suggests a lower intercalation potential compared to planar polycyclic aromatics, but reactivity with DNA bases remains a risk due to the chloro-substituent.[1][2]

References

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